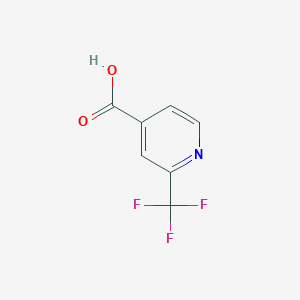

2-(Trifluoromethyl)isonicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFGKBQHQJVAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563696 | |

| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-41-6 | |

| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-(Trifluoromethyl)isonicotinic acid, a fluorinated pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

CAS Number: 131747-41-6[1][2][3][4][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Melting Point | 217-223 °C | |

| Boiling Point (Predicted) | 338.9 ± 42.0 °C | |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.94 ± 0.10 | |

| Appearance | Off-white to white solid/powder | |

| Solubility | Slightly soluble in water. | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere |

Spectral and Computational Data

| Identifier | Value |

| InChI | 1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) |

| InChI Key | BZFGKBQHQJVAHS-UHFFFAOYSA-N |

| SMILES | O=C(O)c1ccnc(c1)C(F)(F)F |

Synthesis and Reactivity

The synthesis of this compound is a key area of research, driven by its utility as a synthetic intermediate. Several synthetic routes have been developed, with a notable process detailed in a European patent.

Experimental Protocol: Palladium-Catalyzed Carbonylation

A detailed and scalable synthesis method involves the palladium-catalyzed carbonylation of a 2-trifluoromethyl pyridine derivative. The following protocol is adapted from patent literature and provides a robust method for its preparation.

Materials:

-

4-substituted-2-trifluoromethylpyridine (e.g., 4-Chloro-2-trifluoromethyl pyridine or 4-Iodo-2-trifluoromethyl pyridine)

-

Carbon Monoxide (CO) gas

-

Palladium complex catalyst (e.g., 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct)

-

An alcohol (e.g., Methanol, 2-Propanol)

-

A base (e.g., Triethylamine)

-

Solvents for reaction and workup (e.g., MTBE, cyclohexane)

-

Aqueous solutions for workup (e.g., 0.5M HCl, 1M NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine the 4-substituted-2-trifluoromethylpyridine, the palladium complex catalyst, the chosen alcohol, and the base.

-

Carbonylation: Pressurize the reactor with carbon monoxide to a pressure of 60-70 bar.

-

Heating: Heat the reaction mixture to a temperature between 120-140 °C and maintain with stirring for approximately 18 hours.

-

Workup:

-

After cooling, evaporate the crude mixture under reduced pressure.

-

Treat the residue with an acidic solution (e.g., 0.5M HCl) and extract with an organic solvent like MTBE.

-

Separate the organic layer and extract with a basic solution (e.g., 1M NaHCO₃).

-

Dry the separated organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ester of this compound.

-

-

Purification: The crude ester can be further purified by stirring with a non-polar solvent like cyclohexane and filtering, followed by evaporation of the filtrate. For the methyl ester, distillation can be performed for higher purity.

-

Hydrolysis (to obtain the acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous acid or base.

This process provides a scalable and efficient route to this compound and its esters.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Its derivatives are being investigated for various therapeutic areas, including:

-

Anti-inflammatory agents: The structural motif is found in compounds with potential anti-inflammatory properties.

-

Anticancer agents: It serves as a building block for the synthesis of novel compounds with potential anticancer activity.

-

Agrochemicals: This compound is used in the development of more effective herbicides and pesticides.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathway modulation by this compound are limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential biological targets. Many trifluoromethyl-substituted aromatic carboxylic acids exhibit anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

Hypothetical Signaling Pathway: COX-2 Inhibition in Inflammation

A plausible mechanism of action for compounds derived from this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates this hypothetical pathway.

Caption: Hypothetical inhibition of the COX-2 pathway by a derivative of this compound.

This diagram illustrates how an inflammatory stimulus leads to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. A hypothetical derivative of this compound could potentially inhibit COX-2, thereby blocking this pathway and reducing inflammation.

Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the potential biological activities of this compound and its derivatives.

Cytotoxicity Assessment: Resazurin Assay

This protocol outlines a common method to determine the in vitro cytotoxicity of a compound against a chosen cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).

-

Incubate for 24, 48, or 72 hours.

-

-

Resazurin Assay:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)

-

96-well microplates

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Add various concentrations of this compound or a known COX-2 inhibitor (positive control). Include a vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

PGE2 Quantification:

-

Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a novel compound like this compound for its biological activity.

References

- 1. 2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Trifluoromethyl)isonicotinic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for its application in chemical synthesis and pharmaceutical research. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of synthetic pathways.

Chemical Identity

-

IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carboxylic acid

-

Synonyms: 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, 4-Carboxy-2-(trifluoromethyl)pyridine[1][2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Solid, Off-white to white powder/crystal | [1][2] |

| Melting Point | 217-223 °C | [1][2] |

| Boiling Point | 338.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly soluble in water | [1][2] |

| pKa | 2.94 ± 0.10 (Predicted) | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generalized methodologies that can be adapted for this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[3]

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[4]

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments from a burette.

-

The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Spectroscopic techniques are vital for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are typically acquired.[5] Additional experiments like DEPT can provide further structural information.[5]

-

Analysis: Chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[7][8]

-

Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C=O, O-H, C-F) in the molecule.[9]

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is ionized, often using techniques like Electron Ionization (EI).[10][11]

-

Instrumentation: A mass spectrometer capable of high-resolution mass analysis.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.[12]

-

Analysis: The mass of the molecular ion is used to confirm the molecular weight of the compound. Fragmentation patterns can provide additional structural information.[10][12]

-

Synthetic Workflow

The synthesis of this compound and its esters can be achieved through the carbonylation of a 2-trifluoromethyl pyridine derivative. The following diagram illustrates a generalized synthetic workflow based on patented procedures.[13]

Caption: A generalized workflow for the synthesis of this compound and its esters.

Safety Information

Based on available safety data, this compound is associated with the following hazards:

-

Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1][2]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1][2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental verification. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 131747-41-6 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. mse.washington.edu [mse.washington.edu]

- 8. rtilab.com [rtilab.com]

- 9. photometrics.net [photometrics.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)isonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-(Trifluoromethyl)isonicotinic acid, also known as 2-(trifluoromethyl)pyridine-4-carboxylic acid, is a solid, off-white compound.[1] Key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Melting Point | 217-223 °C | [1][2] |

| pKa | 2.94 ± 0.10 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Form | Solid | [1][2] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate research and development, the following table provides a standardized format for presenting experimentally determined solubility data.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mass Solubility (g/L) | Method of Determination |

| e.g., Methanol | 298.15 | e.g., Gravimetric | ||

| e.g., Ethanol | 298.15 | e.g., HPLC-UV | ||

| e.g., Acetone | 298.15 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | 298.15 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | 298.15 | e.g., HPLC-UV | ||

| e.g., Dimethyl Sulfoxide | 298.15 | e.g., Gravimetric | ||

| e.g., N,N-Dimethylformamide | 298.15 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed methodologies for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, particularly in solvents where the compound is reasonably soluble and the solvent is volatile.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Sealed flasks (e.g., screw-cap vials or glass ampoules)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution. This can be done at room temperature under a fume hood, or by using a drying oven at a temperature well below the melting point of the solute, or a vacuum oven for more sensitive compounds.

-

Once the solvent is completely removed, accurately weigh the container with the dried solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is highly sensitive and accurate, making it suitable for determining the solubility of sparingly soluble compounds.

Objective: To determine the concentration of this compound in a saturated solution by comparing its UV absorbance to a calibration curve.

Materials:

-

HPLC system with a UV detector

-

Analytical column suitable for the compound and solvent

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (HPLC grade)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a graph of peak area versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)isonicotinic acid (CAS No. 131747-41-6), a key building block in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived public data, this document presents predicted spectral information obtained from validated computational models, alongside standardized experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 2-(Trifluoromethyl)-4-pyridinecarboxylic acid |

| CAS Number | 131747-41-6 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Structure |  |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational algorithms and provide a reliable reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~8.90 | Doublet | 1H | H-6 |

| ~8.10 | Singlet | 1H | H-3 |

| ~7.95 | Doublet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | -COOH |

| ~151.0 (quartet) | C-2 (coupled to -CF₃) |

| ~150.0 | C-6 |

| ~145.0 | C-4 |

| ~125.0 | C-5 |

| ~122.0 (quartet) | -CF₃ |

| ~120.0 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 1760-1690 | Strong | C=O stretch (Carbonyl) |

| 1600-1450 | Medium | C=C and C=N stretches (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch |

| 1350-1150 | Strong | C-F stretches (Trifluoromethyl group) |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 174 | ~40 | [M-OH]⁺ |

| 146 | ~60 | [M-COOH]⁺ |

| 122 | ~30 | [M-CF₃]⁺ |

| 94 | ~25 | [C₅H₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR Spectrometer (e.g., Bruker, Jeol, 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1][2][3][4][5]

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (sub-milligram quantity)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., GC-MS with EI source, LC-MS with ESI source)

Procedure (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program appropriate for the analyte's volatility.

-

Set the ion source temperature (e.g., 200-250 °C).

-

Use a standard electron energy of 70 eV.

-

-

Data Acquisition:

-

Inject the sample solution into the GC-MS system.

-

The compound will be separated by the GC column and then enter the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

The Pharmacokinetic Profile of Drugs Containing Trifluoromethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylpyridine moiety into therapeutic and agrochemical agents has become a cornerstone of modern medicinal and agricultural chemistry. This structural motif is renowned for its ability to confer advantageous pharmacokinetic properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This guide provides a comprehensive overview of the pharmacokinetic profile of drugs containing the trifluoromethylpyridine group, detailing their absorption, distribution, metabolism, and excretion (ADME) characteristics. The information is supplemented with detailed experimental protocols and visual representations of relevant biological pathways to support researchers and drug development professionals in this field.

Core Concepts: The Influence of the Trifluoromethylpyridine Moiety

The trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly alters the physicochemical properties of the parent molecule. When attached to a pyridine ring, it imparts a unique combination of lipophilicity and metabolic resistance. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This inherent stability often leads to a longer biological half-life and improved in vivo efficacy. Furthermore, the increased lipophilicity can enhance membrane permeability, facilitating absorption and distribution to target tissues.

Pharmacokinetic Data of Representative Drugs

To illustrate the pharmacokinetic profiles of drugs containing the trifluoromethylpyridine moiety, data for three representative compounds are summarized below: Tipranavir, an antiretroviral drug; Fluazifop-butyl, a herbicide; and Picloram, another herbicide.

| Parameter | Tipranavir (in combination with Ritonavir) | Fluazifop-butyl (in humans) | Picloram (in humans) |

| Route of Administration | Oral | Oral | Oral |

| Time to Peak Concentration (Tmax) | Not explicitly stated, but steady state is reached in ~7 days[1] | 1 - 2.5 hours[2][3] | ~20 minutes (absorption half-life)[4] |

| Plasma Half-life (t1/2) | 5.5 - 6.0 hours[1][5] | 9 - 37 hours[2][3] | 27 hours (excretion half-life)[4] |

| Bioavailability | Food improves tolerability and absorption[1] | Not explicitly quantified, but 80-93% of the dose is excreted in urine as the active metabolite[2][3] | >90% of the oral dose is recovered in urine[4][6] |

| Protein Binding | >99.9%[1][5] | High (binds to serum proteins)[2][3] | Not specified in the provided results |

| Metabolism | Metabolized by CYP3A4; Ritonavir is a potent inhibitor of CYP3A4, "boosting" Tipranavir levels.[7] | Rapidly hydrolyzed to the active metabolite, fluazifop.[2][3] | Primarily excreted unchanged.[4][6] |

| Excretion | Primarily fecal[8] | 80-93% of the dose is excreted in the urine as the metabolite fluazifop within 6 days.[2][3] | >90% of the dose is excreted unchanged in the urine within 72 hours.[4][6] |

Signaling Pathways and Mechanisms of Action

The trifluoromethylpyridine moiety is a component of diverse bioactive molecules that interact with various biological pathways. Below are diagrams illustrating the mechanisms of action for Tipranavir, Fluazifop-butyl, and Picloram.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of drug candidates. Below are protocols for key in vitro ADME assays.

Experimental Workflow for In Vitro ADME Profiling

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates.[9][10][11][12][13]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Permeability Measurement:

-

The culture medium is replaced with a pre-warmed transport buffer.

-

The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the receiver compartment at specific time points.

-

The concentration of the test compound in the samples is quantified using LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[14][15][16][17][18]

-

Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound.

-

Procedure:

-

The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP450 enzymes, which is a common cause of drug-drug interactions.[19][20][21][22]

-

Methodology: A fluorogenic probe substrate specific for a particular CYP450 isozyme is incubated with recombinant human CYP450 enzymes and an NADPH regenerating system in the presence of the test compound.

-

Procedure:

-

The test compound at various concentrations is pre-incubated with the CYP450 isozyme and the NADPH regenerating system.

-

The reaction is initiated by adding the fluorogenic probe substrate.

-

The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of fluorescence generation is compared to that of a vehicle control to determine the percent inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then calculated.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay measures the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target.[23][24][25][26][27]

-

Principle: Equilibrium dialysis is considered the gold standard for determining plasma protein binding. It involves a semi-permeable membrane separating a plasma-containing compartment from a buffer compartment.

-

Procedure:

-

The test compound is added to pooled plasma.

-

The plasma containing the test compound is placed in one chamber of the dialysis unit, and a protein-free buffer is placed in the other chamber, separated by a semi-permeable membrane.

-

The unit is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

-

Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

-

-

Data Analysis: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The trifluoromethylpyridine moiety is a valuable structural component in drug design, often leading to favorable pharmacokinetic properties. The inherent metabolic stability and modulated lipophilicity conferred by this group can significantly enhance a drug candidate's in vivo performance. A thorough understanding of the ADME properties of compounds containing this moiety, through the application of robust in vitro and in vivo experimental protocols, is essential for successful drug development. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working to harness the potential of trifluoromethylpyridine-containing molecules in the discovery of novel therapeutics and agrochemicals.

References

- 1. sketchviz.com [sketchviz.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Node Shapes [gensoft.pasteur.fr]

- 6. style | Graphviz [graphviz.org]

- 7. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances | Semantic Scholar [semanticscholar.org]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. renenyffenegger.ch [renenyffenegger.ch]

- 14. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. graphviz.org [graphviz.org]

- 16. researchgate.net [researchgate.net]

- 17. Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiretroviral protease inhibitors induce features of cellular senescence that are reversible upon drug removal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Node Shapes | Graphviz [graphviz.org]

- 20. invasive.org [invasive.org]

- 21. DOT Language | Graphviz [graphviz.org]

- 22. Arrow Shapes | Graphviz [graphviz.org]

- 23. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 26. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 27. aacrjournals.org [aacrjournals.org]

Toxicological Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2-(Trifluoromethyl)isonicotinic acid. A comprehensive toxicological assessment of this compound is limited by the scarcity of publicly available in-depth studies. The information provided herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

Introduction

This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, is a chemical compound with potential applications in various fields, including agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and potency.[2][3] However, this structural modification also necessitates a thorough evaluation of its toxicological profile. This technical guide provides a summary of the existing, albeit limited, toxicological data for this compound and outlines the necessary experimental data for a comprehensive risk assessment.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as causing skin and eye irritation.[4]

Hazard Statement Codes:

For the structurally related isomer, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, a more severe hazard classification of "Toxic if swallowed" (H301) has been reported, suggesting that the position of the trifluoromethyl group on the pyridine ring may influence the acute oral toxicity.[5]

Toxicological Data Summary

A comprehensive literature search reveals a significant lack of quantitative toxicological data for this compound. The following table summarizes the available information and highlights the data gaps.

| Toxicological Endpoint | Data for this compound | Data for Structurally Related Compounds |

| Acute Oral Toxicity | Data not available | 2-(Trifluoromethyl)pyridine-3-carboxylic acid: Acute Tox. 3 (Oral) |

| Acute Dermal Toxicity | Data not available | 4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful in contact with skin[6] |

| Acute Inhalation Toxicity | Data not available | 4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful if inhaled[6] |

| Skin Irritation/Corrosion | Causes skin irritation[4] | 2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes skin irritation[5] |

| Eye Irritation/Damage | Causes serious eye irritation[4] | 2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes serious eye irritation[5] |

| Respiratory Irritation | May cause respiratory irritation (inferred from general pyridine derivative properties) | 2-(Trifluoromethyl)pyridine-3-carboxylic acid: May cause respiratory irritation[5] |

| Genotoxicity/Mutagenicity | Data not available | Data not available |

| Carcinogenicity | Data not available | Data not available |

| Reproductive & Developmental Toxicity | Data not available | Data not available |

| Specific Target Organ Toxicity (STOT) | Data not available | Data not available |

| Toxicokinetics (ADME) | Data not available | Data not available |

Experimental Protocols: A Framework for Future Studies

To address the existing data gaps, a comprehensive toxicological evaluation of this compound would require a suite of in vitro and in vivo studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

-

Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Methodology: A single, high dose of the test substance is administered orally to a small number of animals. Observations for mortality and clinical signs of toxicity are made over a 14-day period. This method allows for the determination of a range for the lethal dose (LD50).[7]

Genotoxicity Assays

-

Bacterial Reverse Mutation Test (Ames Test):

-

Protocol: OECD Test Guideline 471.

-

Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance can induce point mutations.

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Protocol: OECD Test Guideline 487.

-

Methodology: Cultured mammalian cells are exposed to the test substance. The cells are then analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

-

Repeated Dose Toxicity Studies

-

Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).

-

Methodology: The test substance is administered orally to rodents daily for 28 days. Key parameters monitored include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs. This study provides information on the potential target organs of toxicity and a no-observed-adverse-effect level (NOAEL).[7]

Developmental and Reproductive Toxicity (DART) Screening

-

Protocol: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test).

-

Methodology: The test substance is administered to male and female rodents before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.[8][9][10][11]

Potential Toxicological Pathways and Mechanisms: A Hypothetical Framework

In the absence of specific mechanistic data for this compound, we can propose a hypothetical workflow for investigating its potential toxicological pathways. This workflow is based on general principles of toxicology and the known effects of related compounds.

Figure 1. A hypothetical workflow for investigating the toxicokinetics and toxicodynamics of this compound.

Conclusion and Future Directions

The currently available data on the toxicology of this compound is insufficient for a comprehensive safety assessment. While basic hazard classifications indicate the potential for skin and eye irritation, critical information regarding acute toxicity, genotoxicity, repeated dose toxicity, and reproductive toxicity is lacking.

To ensure the safe development and use of this compound, a systematic toxicological evaluation following established international guidelines is imperative. The experimental framework outlined in this document provides a roadmap for generating the necessary data. Furthermore, research into the metabolic pathways and potential mechanisms of toxicity will be crucial for a complete understanding of its biological effects. For professionals in drug development and chemical safety, it is recommended to commission these studies to fill the critical data gaps before proceeding with further development or large-scale use of this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 131747-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 10. premier-research.com [premier-research.com]

- 11. iitri.org [iitri.org]

The Synthetic Chemist's Guide to Trifluoromethyl-Substituted Pyridines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a cornerstone of modern medicinal and agrochemical chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted pyridines highly sought-after scaffolds in drug discovery and development. This technical guide provides a comprehensive review of the core synthetic strategies for accessing these valuable compounds, with a focus on direct trifluoromethylation, cyclization reactions, and functional group interconversion. Detailed experimental protocols for key methodologies are provided, and quantitative data is summarized for comparative analysis.

Direct C-H Trifluoromethylation of Pyridines

Direct C-H trifluoromethylation offers an atom-economical approach to introduce a CF₃ group onto a pre-existing pyridine ring. Recent advances have focused on achieving high regioselectivity, which has historically been a challenge.

One effective strategy involves the activation of the pyridine ring as an N-methylpyridinium salt. This activation facilitates a regioselective nucleophilic trifluoromethylation.[1][2][3]

Experimental Protocol: Regioselective C2-Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation[3]

A mixture of the corresponding N-methylpyridinium iodide salt (0.2 mmol), silver carbonate (Ag₂CO₃, 0.4 mmol), and trifluoroacetic acid (TFA, 0.4 mmol) in N,N-dimethylformamide (DMF, 2.0 mL) is stirred at 120 °C for 12 hours in a sealed tube. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine product.

Table 1: Substrate Scope and Yields for Direct C2-Trifluoromethylation

| Substituted Pyridine Precursor | Product | Yield (%) |

| Pyridine | 2-(Trifluoromethyl)pyridine | 85 |

| 4-Methylpyridine | 4-Methyl-2-(trifluoromethyl)pyridine | 78 |

| 4-Methoxypyridine | 4-Methoxy-2-(trifluoromethyl)pyridine | 72 |

| 4-Chloropyridine | 4-Chloro-2-(trifluoromethyl)pyridine | 65 |

| 3-Methylpyridine | 3-Methyl-2-(trifluoromethyl)pyridine | 81 |

Yields are for the isolated product after purification.

A proposed mechanism for this transformation is depicted below. The pyridine nitrogen is first quaternized to form the N-methylpyridinium salt, which activates the C2 position for nucleophilic attack. Trifluoroacetic acid, in the presence of silver carbonate, serves as the source of the trifluoromethyl nucleophile.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a powerful and widely employed tactic in modern drug design.[1] Its unique electronic and steric properties can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately enhancing its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group, but its effects extend far beyond simple steric bulk.[2] It is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms, which significantly alters the electronic properties of the molecule it is attached to.[3] This, combined with its notable lipophilicity and the exceptional strength of the carbon-fluorine bond, underpins its value in drug design.[1][2]

Enhanced Metabolic Stability

A primary driver for incorporating a CF3 group is to improve a drug's metabolic stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[2] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved oral bioavailability.[4]

Table 1: Comparative Metabolic Stability of Compounds With and Without a Trifluoromethyl Group

| Compound Pair | Structure (R = CH₃) | In Vitro Half-life (t½) with CH₃ (min) | Structure (R = CF₃) | In Vitro Half-life (t½) with CF₃ (min) | Fold Increase in Stability |

| Picornavirus Inhibitor Analogues | Isoxazole-Methyl Analogue | Low (multiple metabolites) | Isoxazole-Trifluoromethyl Analogue | High (few metabolites) | Significant |

| HDAC Inhibitor Analogues | Thiazole-Methyl Analogue | 15 | Thiazole-Trifluoromethyl Analogue | >120 | >8 |

Data is illustrative and compiled from various sources demonstrating the general trend.

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1] The Hansch hydrophobicity parameter (π) for the CF3 group is approximately +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[2] This increased lipophilicity can lead to improved absorption and distribution of a drug to its target site.[1] However, the impact of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group in the molecule playing a crucial role.[5]

Table 2: Comparative Lipophilicity (logP) of Compounds With and Without a Trifluoromethyl Group

| Compound Pair | Structure (R = H or CH₃) | Calculated/Experimental logP (R = H or CH₃) | Structure (R = CF₃) | Calculated/Experimental logP (R = CF₃) | ΔlogP |

| Aniline Derivatives | Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.19 | +1.29 |

| Proline Derivatives | N-acetyl-proline methyl ester | -0.6 | N-acetyl-(4R)-trifluoromethyl-proline methyl ester | 0.1 | +0.7 |

| Isoxazole-based Anticancer Agents | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 3.85 (Calculated) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 4.89 (Calculated) | +1.04 |

Data compiled from multiple sources.[6][7]

Altered Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups.[3] For example, placing a CF3 group on an aromatic ring can decrease the basicity (lower the pKa of the conjugate acid) of an adjacent aniline nitrogen.[8] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target, as the ionization state of a molecule affects these properties.

Table 3: Impact of the Trifluoromethyl Group on the pKa of Anilines

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 3-Methylaniline | 4.72 |

| 3-(Trifluoromethyl)aniline | 3.51 |

| 4-Methylaniline | 5.08 |

| 4-(Trifluoromethyl)aniline | 3.52 |

Data demonstrates the pKa-lowering effect of the electron-withdrawing CF3 group compared to the electron-donating methyl group and hydrogen.

Enhanced Binding Affinity

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through a combination of steric and electronic effects.[1] Its larger size compared to a methyl group can lead to more favorable van der Waals interactions within a hydrophobic binding pocket.[2] Furthermore, the electron-withdrawing properties of the CF3 group can modulate the electron density of the molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target.[1]

Table 4: Comparative Binding Affinity (IC₅₀) of Compounds With and Without a Trifluoromethyl Group

| Target | Compound without CF₃ | IC₅₀ without CF₃ (µM) | Compound with CF₃ | IC₅₀ with CF₃ (µM) | Fold Increase in Potency |

| MCF-7 Breast Cancer Cell Line | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | ~7.5 |

| HDAC8 | Phenylthiazole-based inhibitor | 2.31 | p-Trifluoromethylphenylthiazole-based inhibitor | 0.54 | ~4.3 |

Data compiled from multiple sources.[7][9]

Case Studies: Trifluoromethylated Drugs in the Clinic

The profound impact of the trifluoromethyl group is evident in numerous successful drugs on the market.

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and pain. The CF3 group on the pyrazole ring is crucial for its COX-2 selectivity and contributes to its overall binding affinity.

-

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression. The trifluoromethyl group on the phenoxy ring enhances its lipophilicity, allowing it to effectively cross the blood-brain barrier.[1]

-

Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV. The trifluoromethyl group contributes to its binding affinity and metabolic stability.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by these trifluoromethylated drugs.

Caption: Mechanism of action of Celecoxib.

Caption: Mechanism of action of Fluoxetine.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)isonicotinic acid material safety data sheet (MSDS)

This guide provides a comprehensive overview of the material safety data for 2-(Trifluoromethyl)isonicotinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, safe handling protocols, and physical and chemical properties.

Chemical Identification and Properties

This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, is a solid, off-white crystalline powder.[1][2] It is slightly soluble in water.[1][2] This compound is primarily used as a reactant in the synthesis of selective RAF inhibitors for cancer research.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 131747-41-6 | [1] |

| Molecular Formula | C7H4F3NO2 | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Melting Point | 217-223 °C | [1][2] |

| Boiling Point | 338.9±42.0 °C (Predicted) | [1] |

| Density | 1.484±0.06 g/cm3 (Predicted) | [1] |

| pKa | 2.94±0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) |

Hazard Identification and Safety Regulations

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a warning-level hazard.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation. | |

| Hazard | H319 | Causes serious eye irritation. | |

| Precautionary | P264 | Wash skin thoroughly after handling. | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling

Researchers must use this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][6][7] Standard personal protective equipment should be worn at all times. This includes:

During handling, it is crucial to avoid breathing in dust or fumes and prevent contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the laboratory.[6] After handling, wash hands and any exposed skin thoroughly.[3][7]

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately.

Spill and Disposal Procedures

In case of a spill, avoid generating dust.[6] Use dry clean-up procedures such as sweeping or vacuuming the material into a suitable, sealed container for disposal.[6] All waste should be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[7] It is incompatible with strong oxidizing and reducing agents.[7] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][4][7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. However, based on its GHS classification, it is known to cause skin and serious eye irritation. Inhalation may cause respiratory irritation.[3][4][5] The routes of exposure are inhalation, eye contact, skin contact, and ingestion.[3][4] Symptoms of skin contact may include itching, scaling, redness, or blistering.[3][4] Eye contact can result in redness, pain, and potential severe damage.[3][4]

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)isonicotinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Trifluoromethyl)isonicotinic acid, a key intermediate in the development of pharmaceutical and agrochemical agents. The following sections present two distinct synthetic methods, a comparative data table, and visualized experimental workflows.

Method 1: Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine

This method, adapted from European Patent EP 2 920 150 B1, describes a robust and scalable process for the synthesis of this compound and its esters via palladium-catalyzed carbonylation.[1] This approach is particularly suited for industrial applications due to its efficiency.

Experimental Protocol

A mixture of 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg), 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (0.022 mmol, 18.2 mg), and triethylamine (1.5 mmol, 0.21 ml) in 2-propanol (3.0 ml) is stirred in an autoclave under a carbon monoxide atmosphere (70 bar) for 18 hours at 130°C.[1] Following the reaction, the crude mixture is evaporated under reduced pressure. The resulting residue is treated with 0.5M HCl (4.0 ml) and methyl tert-butyl ether (MTBE, 4.0 ml). The formed suspension is filtered, and the organic layer is separated. This organic layer is then extracted with 1M NaHCO3 (2.0 ml). After separation, the organic layer is dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to yield the crude isopropyl ester of this compound. For purification, the crude ester is stirred with cyclohexane (2.0 ml) for 10 minutes at room temperature. The solution is filtered, and the filtrate is evaporated to yield 134 mg of 2-trifluoromethyl-isonicotinic acid isopropyl ester as a light brown liquid.[1] To obtain the free acid, the ester is subjected to hydrolysis.

Experimental Workflow

Method 2: Direct Synthesis from 4-Chloro-2-(trifluoromethyl)pyridine

This protocol, detailed in patent WO2014/76127 and accessible through ChemicalBook, provides a direct route to this compound without the isolation of an ester intermediate.[2] This method is advantageous for its directness and simplicity.

Experimental Protocol

A mixture of 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg), PdCl2(dppp) (18.0 mg), and sodium bicarbonate (210 mg) in a solvent system of THF (1.5 ml) and water (1.5 ml) is stirred under a carbon monoxide atmosphere (70 bar) for 20 hours at 120°C in an autoclave.[2] After the reaction, THF is removed under reduced pressure. To the remaining aqueous suspension, 0.5 ml of 2M NaOH is added, and the mixture is filtered. The clear filtrate is then acidified with 0.52 ml of 25% hydrochloric acid and stirred for 1 hour at room temperature. The resulting white crystalline precipitate is filtered and dried at 40°C to yield 146 mg of 2-trifluoromethyl-isonicotinic acid.[2]

Experimental Workflow

Quantitative Data Summary

| Parameter | Method 1: Palladium-Catalyzed Carbonylation | Method 2: Direct Synthesis |

| Starting Material | 4-Chloro-2-trifluoromethyl pyridine | 4-Chloro-2-trifluoromethyl pyridine |

| Catalyst | 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct | Dichloro(1,3-bis(diphenylphosphino)propane)palladium(II) (PdCl2(dppp)) |

| Base | Triethylamine | Sodium Bicarbonate |

| Solvent | 2-Propanol | Tetrahydrofuran (THF) and Water |

| CO Pressure | 70 bar | 70 bar |

| Temperature | 130°C | 120°C |

| Reaction Time | 18 hours | 20 hours |

| Product Form | Isopropyl ester (intermediate) | Direct to acid |

| Final Product Yield | 134 mg (of isopropyl ester) | 146 mg |

Alternative Synthetic Approaches

Other synthetic strategies for 2-(trifluoromethyl)pyridine derivatives have been explored. One such method involves the construction of the pyridine ring from acyclic fluorinated precursors. For instance, a two-step process has been developed that utilizes a Vilsmeier-type reaction followed by cyclization with an ammonia source to form 2-(trifluoromethyl)nicotinic acid derivatives.[3] Another approach starts from 2-trifluoromethylpyridine, which is deprotonated with a strong base like Li-2,2,5,5-tetramethylpiperidine (LITMP) at low temperatures, followed by treatment with carbon dioxide.[1] However, this method can suffer from low selectivity. These alternative routes highlight the diverse strategies available for accessing this important class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinic acid is a pivotal building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group significantly influences the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, robust and scalable synthetic routes to this compound are of high demand in the chemical and pharmaceutical industries. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a palladium-catalyzed carbonylation approach, followed by ester hydrolysis.

Overview of the Synthetic Strategy

The presented methodology for the large-scale synthesis of this compound involves a two-step process. The first step is the palladium-catalyzed carbonylation of a 4-halo-2-(trifluoromethyl)pyridine derivative to yield the corresponding ester. The subsequent step involves the hydrolysis of the ester to the final carboxylic acid product. This route is advantageous for large-scale production due to its efficiency and the commercial availability of the starting materials.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine to this compound Methyl Ester

This protocol is adapted from a patented procedure suitable for large-scale synthesis.[3]

Materials:

-

4-Chloro-2-(trifluoromethyl)pyridine

-

Methanol (MeOH)

-

Triethylamine (TEA)

-